molecular formula C5H12O B596517 TERT-BUTYL-D9 METHYL ETHER CAS No. 1219795-06-8

TERT-BUTYL-D9 METHYL ETHER

Cat. No.: B596517
CAS No.: 1219795-06-8
M. Wt: 97.205
InChI Key: BZLVMXJERCGZMT-GQALSZNTSA-N
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Description

TERT-BUTYL-D9 METHYL ETHER (deuterated methyl tert-butyl ether) is a deuterium-substituted analog of methyl tert-butyl ether (MTBE, CAS 1634-04-4). In this compound, all nine hydrogen atoms in the tert-butyl group (–C(CH₃)₃) are replaced with deuterium (D), resulting in the molecular formula C₅D₉CH₃O. This isotopic substitution preserves the chemical reactivity of MTBE while altering physical properties such as bond vibrational frequencies and molecular mass, making it valuable in analytical applications like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) as an internal standard .

Deuterated compounds like this compound are synthesized to maintain high isotopic purity (e.g., ≥98 atom% D), ensuring minimal interference from protonated impurities in sensitive experiments . While MTBE is widely known as a gasoline additive to enhance octane ratings , its deuterated counterpart is primarily utilized in research settings for tracing metabolic pathways and studying environmental persistence without isotopic interference .

Preparation Methods

Fundamental Chemical Properties and Structural Considerations

TERT-BUTYL-D9 METHYL ETHER (C5_5H3_3D9_9O) features a fully deuterated tert-butyl group (–C(CD3_3)3_3) and a methyl ether group (–O–CH3_3). The molecular weight is 97.2 g/mol, with deuterium substitution at all nine hydrogen positions on the tert-butyl moiety . This structural specificity necessitates precise synthetic routes to ensure isotopic purity and avoid proton-deuterium exchange during reactions.

Synthetic Routes for Deuterium Incorporation

Nucleophilic Substitution with Deuterated Methanol

A primary method involves reacting potassium tert-butoxide with deuterated bromomethane (CD3_3Br) in anhydrous conditions. This adaptation of the Williamson ether synthesis replaces conventional methanol with deuterated reagents to achieve isotopic labeling . For example:
KOt-Bu+CD3BrTERT-BUTYL-D9 METHYL ETHER+KBr\text{KOt-Bu} + \text{CD}_3\text{Br} \rightarrow \text{this compound} + \text{KBr}
Yields exceeding 98% are reported when using stoichiometric excess of CD3_3Br and maintaining temperatures below 40°C to minimize side reactions .

Acid-Catalyzed Etherification with Deuterated Isobutylene

Building on MTBE synthesis , this approach substitutes isobutylene with deuterated isobutylene (C4_4D8_8) and methanol with deuterated methanol (CD3_3OD). The reaction employs macroreticular acid ion-exchange resins (e.g., Amberlyst 15) at 60–100°C and 15–40 atm pressure . Key advantages include:

  • Selectivity : Tertiary olefins react preferentially, minimizing byproducts.

  • Equilibrium Control : Lower temperatures favor ether formation due to the exothermic nature of the reaction .

Advanced Catalytic Strategies

Dual-Stage Reactor Systems

A two-stage process optimizes conversion efficiency :

  • Primary Reaction Zone : Isobutylene and CD3_3OH react at 50–90°C under 10–30 atm, achieving ~85% conversion.

  • Secondary Vapor-Phase Reaction : Residual reactants undergo further etherification at 60–100°C and 15–40 atm, boosting total conversion to >99% .

Catalytic Distillation

Integrating reaction and separation in a single unit enhances yield and reduces energy consumption. The catalytic distillation column employs sulfonic acid resin catalysts, enabling continuous removal of this compound from the reaction mixture .

Deuterium Labeling via Methyl Tosylate Intermediates

Tosylation-Reduction Sequence

Adapting methods from deuterated amine synthesis , tert-butanol reacts with deuterated methyl tosylate (TsOCD3_3) under basic conditions:

  • Tosylation :
    t-BuOH+TsOCD3NaHt-Bu-O-CD3+TsOH\text{t-BuOH} + \text{TsOCD}_3 \xrightarrow{\text{NaH}} \text{t-Bu-O-CD}_3 + \text{TsOH}

  • Purification : Silica gel chromatography isolates the product with >96% purity .

Purification and Analytical Challenges

Azeotropic Distillation

This compound forms an azeotrope with residual CD3_3OH (14.5% methanol by mass) . Separation requires:

  • Extractive Distillation : Using water or glycols as entrainers.

  • Molecular Sieves : 3Å sieves preferentially adsorb methanol, achieving >99.5% ether purity .

Spectroscopic Verification

  • 1^1H NMR : Absence of proton signals in the tert-butyl region (δ 1.0–1.5 ppm) confirms complete deuteration .

  • Mass Spectrometry : Molecular ion peak at m/z 97.2 (M+^+) with no detectable protiated impurities .

Industrial-Scale Production Considerations

ParameterOptimization Strategy
Catalyst LifetimeRegenerate ion-exchange resins every 500 hours
Deuterium CostRecover CD3_3OH via distillation loops
Reaction SafetyUse inert gas padding to prevent dimerization

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-Butyl-D9 Methyl Ether can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are deuterated tert-butyl alcohol and formaldehyde.

    Reduction: Reduction reactions are less common for ethers, but this compound can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups. Common reagents include halides and strong bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, strong bases like sodium hydride.

Major Products:

    Oxidation: Deuterated tert-butyl alcohol, formaldehyde.

    Reduction: Deuterated tert-butyl alcohol.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-Butyl-D9 Methyl Ether is used as a solvent and reagent in organic synthesis. Its deuterated nature makes it valuable in nuclear magnetic resonance (NMR) spectroscopy as a solvent, providing a clear background signal.

Biology: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme mechanisms. Its stability and non-reactivity make it an ideal candidate for such studies.

Medicine: The compound is used in pharmacokinetic studies to trace the distribution and metabolism of drugs within the body. Its deuterated form allows for precise tracking using mass spectrometry.

Industry: this compound is employed in the petrochemical industry as an additive to improve the octane rating of fuels. It is also used in the production of other deuterated compounds.

Mechanism of Action

Tert-Butyl-D9 Methyl Ether exerts its effects primarily through its role as a solvent and reagent. In NMR spectroscopy, it provides a stable, non-reactive environment for the analysis of other compounds. In metabolic studies, it acts as a tracer, allowing researchers to follow the movement and transformation of molecules within biological systems. The deuterium atoms in the compound do not participate in hydrogen bonding, which can alter the behavior of the compound compared to its non-deuterated counterpart.

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl tert-Butyl Ether (MTBE)

  • Molecular Formula : C₅H₁₂O
  • Molecular Weight : 88.15 g/mol
  • Boiling Point : 131.4°F (55.2°C)
  • Density : 0.7405 g/cm³ at 20°C
  • Applications : Fuel additive, solvent in organic synthesis.
  • Key Differences: Non-deuterated; higher volatility and lower molecular weight compared to TERT-BUTYL-D9 METHYL ETHER. MTBE is highly flammable and forms explosive peroxides upon prolonged storage .

tert-Butyl Ethyl Ether (ETBE)

  • Molecular Formula : C₆H₁₄O
  • Molecular Weight : 102.18 g/mol
  • Boiling Point : 158°F (70°C)
  • Density : 0.74 g/cm³
  • Applications : Biofuel oxygenate, alternative to MTBE.
  • Key Differences : Ethyl group replaces the methyl group in MTBE, increasing molecular weight and boiling point. Unlike this compound, ETBE lacks deuterium substitution, limiting its use in isotopic labeling studies .

tert-Butyl Acetate

  • Molecular Formula : C₆H₁₂O₂
  • Molecular Weight : 116.16 g/mol
  • Applications : Solvent in coatings and adhesives.
  • Key Differences: Ester functional group instead of an ether; hydrolyzes more readily under acidic conditions. Not deuterated, with distinct metabolic and environmental behaviors compared to this compound .

Deuterated Compounds

2,5-Di-(tert-butyl-d9)-4-methoxyphenol-3,6-d2

  • Molecular Formula : C₁₅H₄D₂₀O₂
  • Molecular Weight : 256.47 g/mol
  • Isotopic Purity : ≥98 atom% D
  • Applications : Internal standard for MS and NMR.
  • Key Differences: Contains multiple deuterated positions, increasing molecular complexity and cost. Unlike this compound, this compound includes phenolic and methoxy groups, altering reactivity .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
This compound C₅D₉CH₃O ~97.15* Est. 55–60 Est. 0.75–0.78
MTBE C₅H₁₂O 88.15 55.2 0.7405
ETBE C₆H₁₄O 102.18 70 0.74
tert-Butyl Acetate C₆H₁₂O₂ 116.16 98 0.87

*Estimated based on isotopic substitution (D ≈ 2.014 g/mol vs. H ≈ 1.008 g/mol) .

Research Findings

  • Toxicokinetics: MTBE is rapidly absorbed and metabolized in humans, with urinary excretion of tert-butanol as a major metabolite .
  • Environmental Impact : MTBE is highly water-soluble and resistant to biodegradation, leading to groundwater contamination . Deuterated versions are used to track environmental degradation pathways without isotopic interference .
  • Analytical Utility : The high isotopic purity of this compound minimizes spectral overlap in NMR, enabling precise quantification in complex mixtures .

Biological Activity

Tert-butyl-D9 methyl ether, a derivative of methyl tert-butyl ether (MTBE), is a volatile organic compound primarily utilized as an octane booster in gasoline. Its biological activity has been the subject of various studies, focusing on its metabolic pathways, potential toxicity, and health effects. This article presents a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C5H12O
  • Appearance : Colorless, volatile liquid
  • Solubility : Sparingly soluble in water; miscible with organic solvents

This compound is metabolized primarily through oxidative demethylation by cytochrome P450 enzymes, leading to the formation of formaldehyde and tert-butanol. The metabolic pathways are critical for understanding its biological effects and toxicity.

Metabolic Pathways

Research indicates that the metabolism of MTBE involves several key enzymes:

  • Cytochrome P450 Enzymes : These enzymes play a crucial role in the oxidative metabolism of MTBE, converting it into various metabolites such as tert-butanol and formaldehyde .
  • Vmax and Km Values : Studies have shown that the Vmax for the demethylation of MTBE can increase significantly upon treatment with certain inducers (e.g., phenobarbital), while Km values indicate the affinity of enzymes for MTBE .

Acute and Chronic Exposure

Acute exposure to this compound can lead to symptoms such as dizziness, respiratory irritation, and central nervous system (CNS) effects. Chronic exposure has been linked to more severe health issues, including liver and kidney damage. The following table summarizes key findings related to acute and chronic toxicity:

Exposure Type Effects Observed Reference
AcuteDizziness, respiratory irritation
ChronicLiver hypertrophy, CNS depression
Long-termKidney damage, decreased body weight gain

Case Studies

  • Neurobehavioral Studies : Controlled studies on human volunteers indicated no significant adverse neurobehavioral effects at typical exposure levels. However, sensitive individuals reported symptoms at higher concentrations .
  • Animal Studies : Research involving rats demonstrated that chronic inhalation of MTBE led to hepatocellular hypertrophy and increased enzyme induction in the liver .

Health Hazards

The health hazards associated with this compound are significant:

  • Respiratory Effects : Exposure can cause irritation of the respiratory tract, leading to symptoms like coughing and shortness of breath.
  • CNS Effects : High concentrations can result in CNS depression characterized by ataxia and loss of coordination .
  • Carcinogenic Potential : Some studies have reported increased tumor incidences in animal models; however, these findings lack consistency and human relevance .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing isotopically labeled TERT-BUTYL-D9 METHYL ETHER?

  • Methodological Answer : Synthesis of deuterated MTBE requires precise isotopic incorporation, typically via acid-catalyzed reactions between deuterated tert-butanol (D9) and methanol. Ensure anhydrous conditions to prevent isotopic exchange. Characterization via NMR (e.g., <sup>2</sup>H-NMR) and mass spectrometry (MS) is critical to confirm isotopic purity (>98% D-incorporation) and rule out side products like non-deuterated analogs .

Q. How can researchers verify the purity and stability of this compound in experimental settings?

  • Methodological Answer : Use gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) to assess purity. Monitor stability under storage conditions (e.g., inert atmosphere, low temperature) using accelerated degradation studies. Deuterated compounds may exhibit altered physicochemical properties compared to non-deuterated analogs, necessitating calibration with deuterated standards .

Q. What analytical techniques are recommended for distinguishing this compound from its non-deuterated counterpart?

  • Methodological Answer : Isotopic mass shift in high-resolution MS (e.g., +9 Da for D9 labeling) and distinct <sup>1</sup>H/ <sup>2</sup>H-NMR spectral profiles are definitive. FTIR can also detect C-D stretching vibrations (~2100-2200 cm<sup>-1</sup>), absent in non-deuterated MTBE .

Advanced Research Questions

Q. How do thermodynamic interactions between this compound and aqueous systems influence experimental reproducibility?

  • Methodological Answer : Deuterated MTBE exhibits lower miscibility in water compared to non-deuterated MTBE due to isotopic effects on hydrogen bonding. Use phase-separation studies and calorimetry (e.g., isothermal titration calorimetry) to quantify partitioning coefficients. These differences can affect solvent extraction efficiency in environmental or biochemical assays .

Q. What strategies resolve contradictions in toxicological data for this compound across in vivo and in vitro models?

  • Methodological Answer : Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activity in vivo vs. cell-free systems). Conduct parallel studies using deuterated and non-deuterated MTBE to isolate isotopic effects. Prioritize in vivo models with controlled exposure routes (e.g., inhalation vs. oral) and validate findings with toxicogenomic profiling .

Q. How can researchers address gaps in environmental persistence data for deuterated MTBE?

  • Methodological Answer : Deploy stable isotope probing (SIP) in microbial degradation assays to track D9-MTBE metabolism. Compare degradation rates with non-deuterated MTBE in soil/water microcosms. Note that deuterium labeling may slow biodegradation due to kinetic isotope effects, requiring adjustments in environmental fate models .

Q. What experimental designs mitigate confounding effects of MTBE impurities in deuterated samples?

  • Methodological Answer : Use orthogonal purification methods (e.g., preparative GC, fractional distillation) to remove non-deuterated contaminants. Include blank controls in assays to account for residual solvents. Purity thresholds should align with ATSDR guidelines for toxicological studies (e.g., <1% impurity) .

Q. Methodological Notes

  • Toxicological Profiling : Combine OECD guideline assays (e.g., OECD 407 for repeated-dose toxicity) with metabolomics to identify deuterium-specific biomarkers .
  • Environmental Impact : Leverage QSAR models to predict deuterated MTBE’s bioaccumulation potential, but validate with empirical data due to isotopic anomalies .

Properties

CAS No.

1219795-06-8

Molecular Formula

C5H12O

Molecular Weight

97.205

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-methoxy-2-(trideuteriomethyl)propane

InChI

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3

InChI Key

BZLVMXJERCGZMT-GQALSZNTSA-N

SMILES

CC(C)(C)OC

Synonyms

TERT-BUTYL-D9 METHYL ETHER

Origin of Product

United States

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